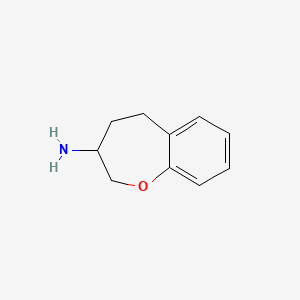

2,3,4,5-Tetrahydro-1-benzoxepin-3-amine

Description

Significance of Benzoxepine (B8326511) Scaffolds in Medicinal Chemistry and Organic Synthesis

Benzoxepine scaffolds are integral to a variety of pharmacologically active molecules. researchgate.net The fusion of a benzene (B151609) ring with an oxepane (B1206615) ring creates a three-dimensional structure that can effectively interact with biological targets. Researchers have successfully synthesized numerous benzoxepine derivatives that exhibit a range of biological effects, including potential anxiolytic, antihistaminic, and anticholinergic properties. ontosight.ai The versatility of the benzoxepine core allows for the introduction of various functional groups at multiple positions, enabling the fine-tuning of a compound's pharmacological profile.

From an organic synthesis perspective, the construction of the benzoxepine ring system has been an area of active research. Various synthetic strategies have been developed to access these seven-membered heterocyclic compounds, which can be challenging to synthesize due to entropic factors. nih.gov These methods often involve ring-closing metathesis, intramolecular cyclization, and other advanced organic reactions. nih.gov The development of efficient synthetic routes to benzoxepine scaffolds is crucial for the exploration of their therapeutic potential.

Academic Context and Research Interest in 2,3,4,5-Tetrahydro-1-benzoxepin-3-amine and its Derivatives

While the broader class of benzoxepines has garnered significant attention, research specifically focused on this compound is still in its nascent stages. Much of the existing research on amino-substituted tetrahydro-1-benzoxepines has centered on the 5-amino isomer and its derivatives. nih.gov These compounds have been investigated for a variety of potential therapeutic applications.

The synthesis of this compound would likely proceed through the reduction of the corresponding ketone, 2,3,4,5-Tetrahydro-1-benzoxepin-3-one. This ketone serves as a key intermediate in the synthesis of various derivatives. The conversion of the ketone to the amine can be achieved through reductive amination, a common and efficient method in organic synthesis.

The academic interest in this compound and its derivatives is driven by the potential for these compounds to exhibit novel biological activities. The position of the amine group at the 3-position, as opposed to the more studied 5-position, could lead to different pharmacological profiles due to altered structure-activity relationships. The exploration of derivatives of this compound could involve modifications of the amine group (e.g., alkylation, acylation) or substitution on the aromatic ring, opening up new avenues for drug discovery.

Below is a data table of the physicochemical properties of the parent compound, this compound.

| Property | Value |

| CAS Number | 38824-23-6 |

| Molecular Formula | C10H13NO |

| Molecular Weight | 163.22 g/mol |

| Canonical SMILES | C1C2=CC=CC=C2OCC1N |

Structure

3D Structure

Propriétés

IUPAC Name |

2,3,4,5-tetrahydro-1-benzoxepin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c11-9-6-5-8-3-1-2-4-10(8)12-7-9/h1-4,9H,5-7,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXCBMTVJPMHQBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2OCC1N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,3,4,5 Tetrahydro 1 Benzoxepin 3 Amine and Its Derivatives

Direct Synthetic Routes to the 2,3,4,5-Tetrahydro-1-benzoxepin-3-amine Core

Direct synthetic approaches to the this compound core often utilize readily available precursors and established chemical transformations. These methods are fundamental for accessing the basic scaffold of this important class of compounds.

Conversion from 4,5-Dihydro-1-benzoxepin-3(2H)-one Precursors

A primary and straightforward method for the synthesis of this compound involves the reductive amination of 4,5-dihydro-1-benzoxepin-3(2H)-one. organicreactions.orgwikipedia.org This reaction, a cornerstone of amine synthesis, converts a ketone functionality into an amine through an intermediate imine.

The process typically involves the reaction of the ketone with an amine source, such as ammonia (B1221849), in the presence of a reducing agent. organic-chemistry.org A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly effective due to their selectivity for reducing the protonated imine intermediate over the initial ketone. masterorganicchemistry.comharvard.edu More recently, ammonia borane (B79455) (NH3BH3) has emerged as a stable and efficient alternative. researchgate.net The reaction is generally carried out under mildly acidic conditions to facilitate imine formation. youtube.com

The general scheme for this transformation is as follows:

Scheme 1: Reductive amination of 4,5-Dihydro-1-benzoxepin-3(2H)-one.

| Reagent/Catalyst | Conditions | Observations |

| Ammonia, H₂, Ni | High pressure and temperature | Classic Mignonac reaction conditions. |

| NH₄OAc, NaBH₃CN | Methanol, rt | Mild conditions, good for sensitive substrates. |

| NH₃BH₃, Ti(OiPr)₄ | Dichloromethane, rt | Efficient, avoids cyanide waste. |

Amine Reactivity with 2,3,4,5-Tetrahydro-1-benzoxepine-3,5-dione Derivatives

The reaction of amines with β-dicarbonyl compounds, such as 2,3,4,5-tetrahydro-1-benzoxepine-3,5-dione, provides another route to derivatives of the target amine. The presence of two carbonyl groups in the dione (B5365651) allows for condensation reactions with primary or secondary amines to form enaminones. researchgate.netorganic-chemistry.org

Enaminones are versatile intermediates in organic synthesis. researchgate.net The reaction typically proceeds by the nucleophilic attack of the amine on one of the carbonyl groups, followed by dehydration to yield the enaminone. This reaction is often catalyzed by acid. wikipedia.org The resulting enaminone can then be further modified, for instance, through reduction of the remaining carbonyl group and the enamine double bond, to afford the desired 3-amino-benzoxepine structure. Intramolecular condensation is also a possibility, particularly with difunctional amines, which could lead to the formation of fused heterocyclic systems. libretexts.orgkhanacademy.orgyoutube.com

Advanced Synthetic Strategies for Substituted this compound Analogues

To access a wider range of pharmacologically active analogues, more sophisticated synthetic strategies have been developed. These often involve multi-step, one-pot processes that allow for the efficient construction of complex molecular architectures.

One-Pot Multibond-Forming Processes for Amino-Substituted Benzoxepines

The Overman rearrangement is a researchgate.netresearchgate.net-sigmatropic rearrangement of allylic trichloroacetimidates to allylic trichloroacetamides. vaia.com In this synthetic sequence, (E)-(2-allyloxy)cinnamyl alcohols are first converted to their corresponding allylic trichloroacetimidates. This is achieved by reacting the alcohol with trichloroacetonitrile (B146778) in the presence of a catalytic amount of a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

Upon heating, the allylic trichloroacetimidate (B1259523) undergoes a concerted, thermally mediated Overman rearrangement. This rearrangement proceeds through a chair-like transition state and results in the formation of an allylic trichloroacetamide (B1219227) with a 1,3-transposition of the functional groups. vaia.com

Following the Overman rearrangement, the resulting diene intermediate is subjected to ring-closing metathesis (RCM) in the same pot. vaia.com RCM is a powerful reaction that utilizes a transition metal catalyst, typically a ruthenium-based Grubbs catalyst, to form a cyclic alkene from a diene. vaia.com This step is crucial for the formation of the seven-membered benzoxepine (B8326511) ring.

The efficiency of the RCM step is dependent on the choice of catalyst and reaction conditions. Studies have shown that the second-generation Grubbs catalyst often provides higher yields and shorter reaction times compared to the first-generation catalyst. vaia.com

The one-pot process, combining imidate formation, Overman rearrangement, and RCM, has been optimized to produce a variety of 5-amino-2,5-dihydro-1-benzoxepines in excellent yields. vaia.com These intermediates can then be chemoselectively reduced to the corresponding 5-amino-2,3,4,5-tetrahydro-1-benzoxepine scaffolds. vaia.com

Table of Optimized One-Pot Reaction Conditions for the Synthesis of 5-amino-2,5-dihydro-1-benzoxepine vaia.com

| Entry | Catalyst (mol %) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Grubbs I (30) | Toluene | 110 | 120 | 85 |

| 2 | Grubbs I (10) | Toluene | 110 | 120 | 75 |

| 3 | Grubbs II (10) | Toluene | 110 | 24 | 92 |

| 4 | Grubbs II (5) | Toluene | 110 | 24 | 95 |

| 5 | Grubbs II (5) | Dioxane | 100 | 24 | 90 |

Chemoselective Reduction Techniques (e.g., Diimide-mediated reductions)

Chemoselective reductions are crucial for synthesizing saturated heterocycles from unsaturated precursors without affecting other sensitive functional groups. Diimide (N₂H₂), a neutral and highly reactive reagent generated in situ, is particularly effective for the selective reduction of carbon-carbon double bonds. wikipedia.org This method offers a metal-free alternative to catalytic hydrogenation and is compatible with a wide range of functional groups, including peroxides and N-O bonds that are often cleaved under standard hydrogenation conditions. wikipedia.org

The reduction proceeds via a concerted, stereospecific syn-addition of two hydrogen atoms across the double bond, a mechanism that has been supported by numerous experimental and theoretical studies. wikipedia.orgorganicreactions.org The transient cis-diimide is the active reducing agent. wikipedia.org In the context of synthesizing this compound, a plausible strategy involves the diimide-mediated reduction of a corresponding 2,3-dihydro-1-benzoxepine precursor. The selectivity of diimide allows for the reduction of the endocyclic double bond while preserving the aromaticity of the benzene (B151609) ring and any functionalities on the amine side chain.

Various methods exist for the in situ generation of diimide, each with its own advantages. nih.govyoutube.com

Table 1: Common Methods for In Situ Generation of Diimide

| Precursor(s) | Reagents/Conditions | Key Features |

| Hydrazine | O₂ or H₂O₂, Cu²⁺ catalyst | A traditional method allowing for catalytic generation. youtube.com |

| Potassium Azodicarboxylate | Acetic Acid | Decarboxylation provides a clean source of diimide. wikipedia.org |

| 2-Nitrobenzenesulfonylhydrazide | Triethylamine | A mild and efficient method suitable for solid-phase synthesis. nih.gov |

| p-Toluenesulfonylhydrazide | Heat | Thermal decomposition generates diimide, suitable for certain applications. youtube.com |

Tandem Reaction Sequences for Stereoselective Benzoxepine Formation (e.g., Alkylation/Michael Addition)

Tandem reactions, also known as cascade or domino reactions, are highly efficient processes where multiple bond-forming events occur in a single pot without isolating intermediates. princeton.edursc.org These sequences enhance synthetic efficiency by reducing waste, purification steps, and reaction time. For the stereoselective formation of the benzoxepine core, a tandem sequence involving alkylation and a subsequent intramolecular Michael addition is a viable approach.

While specific examples for the target molecule are not prevalent, the principle can be applied from related heterocyclic syntheses, such as the formation of benzazepines. researchgate.net A potential pathway could start with a substituted phenol (B47542) and a suitable electrophile containing both a leaving group and a Michael acceptor.

Table 2: Proposed Tandem Alkylation/Michael Addition Sequence

| Step | Reaction Type | Description |

| 1 | O-Alkylation | A phenol derivative is alkylated with a bifunctional reagent, such as a γ-halo-α,β-unsaturated ester. This forms an ether linkage and sets up the precursor for cyclization. |

| 2 | Intramolecular Michael Addition | Under basic conditions, the phenoxide (or a carbanion generated elsewhere) acts as a nucleophile, attacking the β-carbon of the unsaturated ester system in a conjugate addition. This key step forms the seven-membered ring. |

| 3 | Functional Group Manipulation | The resulting cyclic ester can be converted to the desired 3-amine functionality through standard transformations (e.g., Curtius rearrangement, Hofmann rearrangement, or reduction of a corresponding amide). |

This strategy allows for the potential introduction of stereocenters during the Michael addition step, which can be controlled through the use of chiral auxiliaries or catalysts.

Synthesis via Cycloaddition Reactions

Cycloaddition reactions are powerful tools for constructing cyclic and heterocyclic systems. The Diels-Alder reaction, a [4+2] cycloaddition, has been employed in combination with ring-rearrangement metathesis (RRM) to assemble benzoxepine derivatives. researchgate.net This multi-step approach leverages the formation of multiple bonds in a controlled manner to build molecular complexity.

The general sequence involves:

Diels-Alder Reaction: A diene and a dienophile react to form a bicyclic adduct.

Functionalization: The adduct is chemically modified, for instance, by introducing two allyl groups (diallylation).

Ring-Rearrangement Metathesis (RRM): The diallylated intermediate, when treated with a metathesis catalyst (e.g., Grubbs catalyst), undergoes a domino sequence. The ring strain in the bicyclic system drives the reaction, leading to the formation of the thermodynamically more stable seven-membered benzoxepine ring. researchgate.net

This pathway is particularly useful for constructing complex benzoxepine structures that are otherwise difficult to access due to unfavorable ring-closure thermodynamics. researchgate.net

Approaches from Salicylaldehyde (B1680747) Derivatives

Salicylaldehyde (2-hydroxybenzaldehyde) and its derivatives are versatile starting materials for the synthesis of various benzo-fused heterocycles. A general approach to the 2,3,4,5-tetrahydro-1-benzoxepin (B8777539) scaffold from salicylaldehyde could involve a multi-step sequence designed to build the seven-membered ring.

A representative synthetic route might include the following transformations:

O-Alkylation: The phenolic hydroxyl group of salicylaldehyde is alkylated with a reagent containing a three-carbon chain and a masked amine precursor, such as a nitro group (e.g., 3-bromonitropropane).

Chain Extension: The aldehyde functional group is then extended by one carbon, for example, through a Wittig reaction with a phosphonium (B103445) ylide (e.g., methoxymethyl)triphenylphosphine), followed by hydrolysis to yield a new aldehyde.

Reduction and Cyclization: The nitro group is reduced to an amine, and the aldehyde is reduced to an alcohol. The final ring closure to form the tetrahydrobenzoxepin can be achieved via an intramolecular etherification (e.g., Williamson ether synthesis) or other cyclization methods.

An alternative to step 2 could be a Horner-Wadsworth-Emmons reaction to introduce an α,β-unsaturated ester, which could then be involved in an intramolecular cyclization.

Functionalization and Derivatization Strategies for the Tetrahydrobenzoxepin Amine Moiety

Once the this compound core is synthesized, its primary amine and aromatic ring offer sites for further functionalization and derivatization to explore structure-activity relationships.

Hydrolysis and Subsequent Derivatization

In many synthetic routes, the amine functionality is initially introduced in a protected form (e.g., as an amide, carbamate (B1207046), or azide) or as a precursor like a nitro group. researchgate.netyoutube.com A crucial step is the deprotection or conversion to the free primary amine. For instance, an N-acyl group can be hydrolyzed under acidic or basic conditions, while a carbamate like a tert-butoxycarbonyl (Boc) group is typically removed with acid. researchgate.net

Upon obtaining the free primary amine, a vast array of derivatization reactions can be performed. These standard transformations allow for the introduction of diverse functional groups at the 3-position of the benzoxepine ring.

Table 3: Common Derivatization Reactions of the Primary Amine

| Reaction Type | Reagents | Resulting Functional Group |

| N-Acylation | Acyl chlorides, Anhydrides | Amide |

| N-Sulfonylation | Sulfonyl chlorides | Sulfonamide |

| N-Alkylation | Alkyl halides | Secondary or Tertiary Amine |

| Reductive Amination | Aldehydes or Ketones, NaBH₃CN or H₂/Pd-C | Secondary or Tertiary Amine youtube.com |

| Urea/Thiourea Formation | Isocyanates, Isothiocyanates | Urea, Thiourea |

| Carbamate Formation | Chloroformates | Carbamate |

Electrophilic Aromatic Substitution on Related Scaffolds

The benzene ring of the tetrahydrobenzoxepin moiety is susceptible to electrophilic aromatic substitution (EAS), allowing for modification of the aromatic portion of the scaffold. The ether oxygen atom fused to the ring is an activating group and acts as an ortho, para-director. Due to steric hindrance from the seven-membered ring at the C-9a position, substitution is expected to occur primarily at the C-7 and C-9 positions.

Intramolecular Friedel-Crafts acylation is a known method for cyclizing onto the aromatic ring of related structures, demonstrating the ring's reactivity towards electrophiles. researchgate.net

Table 4: Electrophilic Aromatic Substitution Reactions on the Benzoxepine Scaffold

| Reaction | Typical Reagents | Expected Major Products (Substituent Position) |

| Nitration | HNO₃, H₂SO₄ | 7-Nitro and 9-Nitro derivatives |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | 7-Bromo/Chloro and 9-Bromo/Chloro derivatives |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 7-Acyl and 9-Acyl derivatives |

| Friedel-Crafts Alkylation | RCl, AlCl₃ | 7-Alkyl and 9-Alkyl derivatives (potential for polyalkylation) |

| Sulfonation | Fuming H₂SO₄ | 7-Sulfonic acid and 9-Sulfonic acid derivatives |

These functionalization strategies provide a comprehensive toolkit for modifying the this compound scaffold at both the amine and the aromatic ring, enabling the synthesis of a diverse library of derivatives.

Chemical Reactivity and Transformation Studies of the 2,3,4,5 Tetrahydro 1 Benzoxepin System

Intramolecular Rearrangement Mechanisms (e.g., Thermal Isomerization)

Specific studies detailing the thermal isomerization of 2,3,4,5-Tetrahydro-1-benzoxepin-3-amine are not extensively documented in publicly available literature. However, the potential for intramolecular rearrangements in this system can be inferred from the general principles of thermal reactivity in related heterocyclic compounds.

The saturated nature of the oxepin ring in 2,3,4,5-tetrahydro-1-benzoxepin (B8777539) derivatives suggests a higher thermal stability compared to their unsaturated counterparts. Thermal rearrangements would likely require significant energy input to induce cleavage of the carbon-carbon or carbon-oxygen bonds within the seven-membered ring. Potential, though speculative, thermal isomerization pathways could involve ring contraction or expansion, driven by the relief of ring strain or the formation of more stable products. For the amine-substituted derivative, the amino group could participate in neighboring group participation, potentially influencing the pathway of rearrangement. However, without experimental data, these remain theoretical considerations.

Photochemical Reaction Pathways

The photochemical behavior of this compound is another area where specific research is sparse. General principles of photochemistry suggest that the absorption of ultraviolet light by the molecule would likely involve the aromatic chromophore. The excited state of the benzene (B151609) ring could lead to a variety of reaction pathways.

One possibility is the homolytic cleavage of the benzylic C-O or C-C bonds of the oxepin ring, leading to diradical intermediates. These intermediates could then undergo further reactions such as hydrogen abstraction, disproportionation, or cyclization to yield a range of photoproducts. The presence of the amine functional group could also influence the photochemical outcome, potentially participating in photoinduced electron transfer processes. It is important to note that these are generalized potential pathways, and dedicated photochemical studies would be necessary to elucidate the specific reactions of this compound.

Enzymatic Biotransformations of Benzoxepin Ring Systems

The metabolism of benzoxepin derivatives is a critical area of investigation, particularly for compounds with pharmaceutical potential. The enzymatic machinery of the body, primarily the cytochrome P450 (CYP) system, plays a central role in the biotransformation of such xenobiotics.

Cytochrome P450 Mediated Epoxidation and Ring-Opening Reactions

Research on the related compound, 4,5-benzoxepin, has provided valuable insights into the potential metabolic fate of the benzoxepin ring system. Studies have shown that cytochrome P450 enzymes can mediate the epoxidation of the oxepin ring.

A study demonstrated that incubation of 4,5-benzoxepin with human liver microsomes and specific CYP isoforms (CYP2E1, CYP1A2, and CYP3A4) resulted in the formation of a reactive 2,3-epoxyoxepin intermediate. This intermediate undergoes a rapid ring-opening to an o-xylylene species, which then isomerizes to the stable product, 1H-2-benzopyran-1-carboxaldehyde. This suggests that epoxidation is a major metabolic pathway for the ring-opening of the benzoxepin system.

While this compound has a saturated oxepin ring, it is plausible that it could undergo analogous, albeit different, CYP-mediated oxidative transformations. The primary sites of oxidation would likely be the aromatic ring (leading to phenolic metabolites) or the aliphatic portion of the oxepin ring. Hydroxylation at various positions of the saturated ring is a common metabolic pathway for such structures. The presence of the amine group also introduces the possibility of N-dealkylation or N-oxidation as additional metabolic routes.

The following table summarizes the observed metabolism of 4,5-benzoxepin, which may serve as a model for predicting the biotransformation of related saturated benzoxepins.

| Substrate | P450 Isoforms | Major Metabolic Pathway | Key Intermediate | Final Product |

| 4,5-Benzoxepin | CYP2E1, CYP1A2, CYP3A4 | Epoxidation and Ring-Opening | 2,3-Epoxyoxepin | 1H-2-benzopyran-1-carboxaldehyde |

Further research is required to definitively establish the metabolic profile of this compound and to determine the specific roles of various CYP isoforms in its biotransformation.

Conformational Analysis and Structural Elucidation of 2,3,4,5 Tetrahydro 1 Benzoxepin 3 Amine and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural and dynamic investigation of 2,3,4,5-tetrahydro-1-benzoxepin (B8777539) derivatives in solution.

Dynamic NMR (DNMR) studies are instrumental in characterizing the conformational behavior of flexible seven-membered ring systems like that in 2,3,4,5-tetrahydro-1-benzoxepin and its derivatives. Variable temperature (VT) NMR experiments can reveal the energetics of conformational exchange processes.

For instance, studies on 2,3,4,5-tetrahydro-1-benzoxepin and its 3-substituted analogues have shown that the seven-membered ring exists in a dynamic equilibrium between different conformations. cdnsciencepub.com The energy barrier for the chair-to-chair interconversion of the benzoxepine (B8326511) ring is a key parameter determined from these studies. In related heterocyclic systems, such as N-substituted 2-benzazepines, this barrier is approximately 11 kcal mol⁻¹ in a CD₂Cl₂ solution, corresponding to two puckered mirror-image (enantiomorphic) conformations. researchgate.netrsc.org This dynamic process can be monitored by observing changes in the NMR line shapes as the temperature is lowered. At room temperature, the conformational interconversion is rapid on the NMR timescale, resulting in averaged signals. As the temperature decreases, the rate of interconversion slows, leading to the decoalescence of signals and the appearance of distinct resonances for the individual conformations.

| Compound Class | Substituents | ΔG‡ (kcal/mol) |

|---|---|---|

| 1,3,4,5-Tetrahydro-N-methylbenzazepine | N-CH₃ | ~11 |

| 2-Benzoxepines | - | - |

| 1-Benzazepin-2-ones | - | - |

Two-dimensional (2D) NMR techniques are indispensable for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals in the spectra of 2,3,4,5-tetrahydro-1-benzoxepin-3-amine and its analogues. researchgate.netrsc.org

Correlation Spectroscopy (COSY) is used to identify scalar (through-bond) couplings between protons, typically over two to three bonds. libretexts.orgmnstate.edu In a COSY spectrum, cross-peaks connect the signals of coupled protons, allowing for the mapping of the proton connectivity within the molecule. libretexts.orgmnstate.edu This is particularly useful for assigning protons in the aliphatic portion of the benzoxepine ring system.

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of nuclei. wikipedia.org Cross-peaks in a NOESY spectrum indicate that the respective nuclei are close in space, even if they are not directly bonded. wikipedia.org This technique is crucial for determining the relative stereochemistry and preferred conformations of the molecule. For example, NOESY can distinguish between axial and equatorial protons in a chair-like conformation and can help in assigning the stereochemistry of substituents. harvard.educore.ac.uk

Heteronuclear correlation techniques, such as Heteronuclear Single Quantum Coherence (HSQC), are used to correlate the chemical shifts of protons with the directly attached carbon atoms, facilitating the assignment of the ¹³C NMR spectrum. wikipedia.org

| 2D NMR Technique | Information Obtained | Application in this compound Analogues |

|---|---|---|

| COSY (Correlation Spectroscopy) | ¹H-¹H through-bond coupling | Assigning adjacent protons in the oxepine ring and side chains. |

| NOESY (Nuclear Overhauser Effect Spectroscopy) | ¹H-¹H through-space proximity | Determining stereochemistry and preferred conformations. |

| HSQC (Heteronuclear Single Quantum Coherence) | Direct ¹H-¹³C correlation | Assigning carbon signals based on attached proton resonances. |

Isomerism and Stereochemical Characterization

The presence of stereocenters in this compound and its derivatives gives rise to various forms of isomerism.

When the benzoxepine ring is substituted at two different positions, diastereomers such as cis- and trans-isomers can exist. For example, in derivatives like cis-(1)-2,3,4,5-Tetrahydro-3-(methylamino)-1-benzoxepin-5-ol hydrochloride, the "cis" designation indicates the relative stereochemistry of the substituents on the ring. ontosight.ai

The resolution of enantiomers, which are non-superimposable mirror images, is a critical step in studying the properties of chiral benzoxepine derivatives. This can be achieved through various methods, including the formation of diastereomeric salts with a chiral resolving agent, followed by separation and subsequent removal of the resolving agent. While specific resolution protocols for this compound are not detailed in the provided context, the principles are well-established in organic chemistry. For instance, the resolution of the analogous 2,3,4,5-tetrahydro-7,8-dihydroxy-1-phenyl-1H-3-benzazepine was accomplished by a stereospecific multistep conversion of the separated enantiomers of a precursor. nih.gov The enantiomeric excess of the resolved isomers can be determined using techniques like high-performance liquid chromatography (HPLC) with a chiral stationary phase. nih.gov

X-ray Crystallography for Solid-State Structural Confirmation

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, it is possible to determine the precise arrangement of atoms, bond lengths, and bond angles.

For analogues of this compound, such as substituted 1H-3-benzazonines and 4,3-benzoxazonines, single-crystal X-ray analysis has been used to establish their solid-state conformations. mdpi.comresearchgate.net The results from X-ray crystallography are consistent with the stoichiometry and connectivity of the molecules and provide a static picture of the preferred conformation in the crystalline state. mdpi.comresearchgate.net This information is invaluable for validating the conformational preferences inferred from NMR studies and theoretical calculations. The crystal structure of a molecule reveals how it packs in the solid state, including any intermolecular interactions such as hydrogen bonding. researchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.9308(2) |

| b (Å) | 10.9695(3) |

| c (Å) | 14.7966(4) |

| α (°) | 100.5010(10) |

| β (°) | 98.6180(10) |

| γ (°) | 103.8180(10) |

| Volume (ų) | 900.07(5) |

Structure Activity Relationship Sar and Computational Studies of 2,3,4,5 Tetrahydro 1 Benzoxepin 3 Amine Analogues

Experimental Structure-Activity Relationship Investigations

Experimental SAR studies involve the systematic synthesis and biological evaluation of analogues to determine the effects of specific structural modifications. For the 2,3,4,5-tetrahydro-1-benzoxepin-3-amine series, this typically involves modifying the amine substituent, altering the benzoxepin ring, and investigating the role of stereochemistry.

The primary amine group in this compound is a key site for modification to modulate pharmacological activity, selectivity, and pharmacokinetic properties. Altering the substituents on the nitrogen atom can significantly impact how the molecule interacts with its biological target.

Research on structurally related scaffolds has shown that the nature of the N-substituent is a critical determinant of activity. Both the size and electronic properties of the substituent can influence binding affinity. For instance, in related heterocyclic amine series, a general trend is often observed where small, non-polar alkyl groups are well-tolerated. However, introducing larger, bulkier groups or polar functionalities can either enhance or diminish activity depending on the specific topology and nature of the target's binding pocket.

For example, studies on N-substituted phenyldihydropyrazolones targeting Trypanosoma cruzi revealed that more apolar compounds generally exhibited better activity. frontiersin.org While direct N-substitution could be explored, another common strategy involves introducing linkers, such as a piperidine moiety, which offers new vectors for derivatization. frontiersin.org In one such series, an unsubstituted piperidine was inactive, while analogues with an aromatic ring, like a 4-fluorobenzyl group, showed sub-micromolar potency. frontiersin.org This highlights that the amine substituent often engages in crucial hydrophobic or aromatic interactions within the receptor.

| Compound Series | N-Substituent | Biological Target | Observed Activity Trend |

| Phenylpyrazolones | Alkyl, Arylmethyl | Trypanosoma cruzi | Apolar groups and those with aromatic rings (e.g., 4-fluorobenzyl) showed higher potency. frontiersin.org |

| Piperazines | Phenyl, Heterocycles | Serotonin (B10506)/Noradrenaline Reuptake | Substitution on phenyl rings or replacement with heterocycles significantly modified inhibitory activity. |

This table presents illustrative data from related heterocyclic amine compound series to demonstrate the general principles of amine substituent effects.

Modifications to the aromatic portion of the benzoxepin ring system provide another avenue to refine biological activity. Introducing substituents onto the benzene (B151609) ring can alter the molecule's electronic distribution, lipophilicity, and steric profile, thereby affecting target binding and pharmacokinetics.

The position and electronic nature (electron-donating or electron-withdrawing) of substituents are paramount. For instance, in studies of 3-(2-benzoxazol-5-yl)alanine derivatives, introducing a bromine atom (an electron-withdrawing group) into the benzoxazole ring resulted in a significant increase in activity against certain biological targets. nih.gov Conversely, in other systems, electron-donating groups like methoxy or methyl might enhance activity by participating in specific hydrogen bonds or hydrophobic interactions.

SAR studies on 1,2,5-oxadiazoles demonstrated that antiplasmodial activity and selectivity were strongly dependent on the substitution pattern of an attached phenyl ring. mdpi.com Specifically, compounds with a 3-ethoxy-4-methoxyphenyl substituent exhibited the highest potency and a very promising selectivity index, underscoring the positive impact of dialkoxyphenyl substitutions. mdpi.com These findings suggest that a systematic exploration of substituents (e.g., halogens, alkyl, alkoxy groups) at various positions on the benzene ring of this compound would be a critical step in optimizing its biological profile.

| Scaffold | Ring Substituent | Position | Effect on Activity |

| 1,2,5-Oxadiazoles | 3-Ethoxy-4-methoxy | Phenyl ring at C4 | High potency and selectivity. mdpi.com |

| 1,2,5-Oxadiazoles | Nitro | Phenyl ring at C4 | Generally more active than corresponding amino analogs. mdpi.com |

| Benzoxazolylalanines | Bromine | Benzoxazole C7 | Increased activity. nih.gov |

This table illustrates the effects of ring substitutions in related aromatic heterocyclic systems.

The this compound molecule contains a chiral center at the C3 position, meaning it can exist as two non-superimposable mirror images, or enantiomers ((R) and (S)). It is a well-established principle in pharmacology that stereochemistry can have a profound impact on biological activity. mdpi.com The differential activity of enantiomers arises from the three-dimensional nature of biological targets like enzymes and receptors, which can preferentially bind one enantiomer over the other.

Often, one enantiomer (the eutomer) is significantly more active than the other (the distomer). This stereoselectivity can be due to one enantiomer achieving a more optimal binding orientation, involving key interactions (e.g., hydrogen bonds, hydrophobic contacts) that the other cannot. In some cases, the difference in activity can be several orders of magnitude.

For example, in a study on the isomers of 3-Br-acivicin, only the isomers with a specific stereochemistry ((5S, αS)) displayed significant antiplasmodial activity. mdpi.com This was attributed not only to target binding but also to stereoselective uptake by amino acid transport systems. mdpi.com This highlights that stereochemistry can influence multiple aspects of a drug's action, from absorption to target interaction. Therefore, the synthesis and evaluation of the individual (R)- and (S)-enantiomers of this compound and its derivatives are essential for identifying the more potent isomer and developing a more selective therapeutic agent.

Computational Chemistry and Molecular Modeling Approaches

Computational methods are powerful tools used in conjunction with experimental studies to understand and predict the biological activity of molecules. Techniques like molecular docking and quantitative structure-activity relationship (QSAR) modeling provide valuable insights into ligand-target interactions and the structural requirements for activity.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a specific protein target. mdpi.com This method allows for the visualization of plausible binding modes and the analysis of intermolecular interactions, such as hydrogen bonds, electrostatic interactions, and hydrophobic contacts, that stabilize the ligand-protein complex.

For analogues of this compound, docking studies would first require a known three-dimensional structure of the biological target (e.g., from X-ray crystallography or homology modeling). The analogues would then be computationally "docked" into the active site of the target. The results are typically ranked using a scoring function that estimates the binding affinity.

These simulations can rationalize experimentally observed SAR data. For example, docking could reveal that a bulky N-substituent clashes with an amino acid residue in the binding pocket, explaining its poor activity. Conversely, it might show that a specific ring substituent forms a favorable hydrogen bond, accounting for its high potency. Studies on other heterocyclic compounds have successfully used docking to identify key interactions and guide the design of more potent inhibitors. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. In 2D-QSAR, this is achieved by correlating calculated molecular descriptors with the observed activity. These descriptors quantify various physicochemical properties of the molecules, such as lipophilicity (logP), electronic properties, and steric parameters.

To develop a 2D-QSAR model for this compound analogues, a dataset of compounds with experimentally measured biological activities is required. A large number of molecular descriptors would be calculated for each compound, and statistical methods, such as Partial Least Squares (PLS) analysis, would be used to build a predictive model.

A successful QSAR model can be highly valuable for several reasons. It can help to:

Identify the key physicochemical properties that drive biological activity.

Predict the activity of newly designed, unsynthesized compounds.

Prioritize synthetic efforts towards the most promising candidates.

For instance, a 2D-QSAR study on a series of benzopyranes, which are structurally related to benzoxepins, showed a linear correlation between the van der Waals surface area of hydrophobic atoms and the pharmacological activity. nih.gov This finding provided clear guidance that increasing hydrophobicity in specific regions of the molecule could lead to more potent compounds. The development of a similar model for the benzoxepin-3-amine series would be a powerful tool in the rational design of new analogues. nih.gov

Molecular Simulation for Conformational and Binding Analysis

Molecular simulation techniques are powerful tools for investigating the dynamic behavior of molecules and their interactions with biological targets. These methods allow for the exploration of conformational landscapes and the prediction of binding affinities, which are crucial for understanding the SAR of this compound analogues.

Conformational analysis of the flexible seven-membered ring of the benzoxepine (B8326511) scaffold is fundamental to understanding its interaction with receptors. Studies on related benzazepine and benzoxepine derivatives have shown that the ring can adopt multiple low-energy conformations, such as chair and boat forms. The preferred conformation can be influenced by the nature and position of substituents. For instance, in related 1-substituted tetrahydro-3-benzazepines, a one-atomic spacer between the benzazepine system and a phenyl residue at position 1 was found to be favorable for high NMDA receptor affinity nih.gov.

Molecular dynamics (MD) simulations can provide a detailed picture of the conformational flexibility of these ligands and their binding mode within a receptor active site. These simulations model the movement of atoms over time, offering insights into the stability of ligand-receptor complexes and the key interactions that govern binding. For example, in studies of other heterocyclic ligands, MD simulations have been used to analyze the stability of interactions with water molecules and key amino acid residues within the binding pocket, which is not always apparent from static molecular docking studies mdpi.com.

Ligand docking is another crucial computational tool that predicts the preferred orientation of a ligand when bound to a receptor. For conformationally restricted analogues of phenethylamines, including those with a tetrahydro-benzoxepin framework, docking studies have been employed to understand their binding to serotonin 5-HT2 receptors researchgate.net. These studies revealed that even conformationally constrained compounds can be accommodated in the binding site, and specific interactions, such as those between the amine and oxygen atoms with key residues like aspartate and serine, are critical for binding researchgate.net.

The following table summarizes the key applications of molecular simulation in the study of this compound analogues, based on findings from related compounds.

| Simulation Technique | Application | Key Findings from Analogous Systems |

| Molecular Mechanics | Conformational Analysis | Identification of low-energy chair and boat conformations. The equatorial orientation of substituents is often preferred for higher receptor affinity. |

| Molecular Dynamics (MD) | Binding Mode Analysis | Elucidation of the stability of ligand-receptor complexes and the role of specific hydrogen bonds and hydrophobic interactions. |

| Ligand Docking | Prediction of Binding Pose | Determination of the optimal orientation of the ligand in the receptor's active site, highlighting key interactions with amino acid residues. |

Semiempirical Calculations (e.g., AM1)

Semiempirical quantum mechanical methods, such as Austin Model 1 (AM1), offer a balance between computational cost and accuracy for studying the electronic properties of molecules. These methods are valuable for calculating properties like protonation enthalpies, which can be correlated with experimental pKa values, and for optimizing molecular geometries.

The AM1 method, a generalization of the Modified Neglect of Diatomic Overlap (MNDO) approximation, has been widely used to study a variety of chemical systems. It can be employed to investigate the electronic structure of this compound and its analogues, providing insights into their reactivity and potential interactions with biological targets.

While specific AM1 calculation data for this compound is not extensively published, the methodology has been successfully applied to related heterocyclic systems. For instance, AM1 calculations have been used to determine the protonation enthalpies of proton sponges related to 1,8-diaminonaphthalene, showing good correlation with experimental basicity rsc.org. Such calculations could be instrumental in understanding the ionization state of the amine group in this compound at physiological pH, a critical factor for receptor binding.

A specialized parameterization of the AM1/d Hamiltonian, known as AM1/d-CB1, has been developed for modeling chemical glycobiology systems, including glycans and their interactions with amino acids nih.gov. This demonstrates the adaptability of the AM1 framework for specific biochemical problems. The computed properties from such methods, including proton affinities, dipole moments, and ionization potentials, are often in good agreement with higher-level density functional theory (DFT) calculations nih.gov.

The table below outlines the potential applications and expected outcomes of using AM1 calculations in the study of this compound analogues.

| Calculated Property | Relevance to SAR |

| Heat of Formation | Provides information on the relative stability of different isomers and conformers. |

| Proton Affinity/Basicity | Helps in determining the ionization state of the amine group, which is crucial for electrostatic interactions with the receptor. |

| Dipole Moment | Indicates the polarity of the molecule, which influences its solubility and ability to form dipole-dipole interactions. |

| Molecular Orbitals (HOMO/LUMO) | Provides insights into the molecule's reactivity and potential for charge-transfer interactions. |

Computer-Based Rational Drug Design Methodologies

Computer-based rational drug design encompasses a variety of computational techniques aimed at discovering, designing, and optimizing new drug candidates. These methodologies are integral to modern drug discovery and have been applied to various heterocyclic scaffolds similar to 2,3,4,5-tetrahydro-1-benzoxepin (B8777539).

One common approach is structure-based drug design (SBDD) , which relies on the three-dimensional structure of the biological target. If the structure of the target receptor for this compound analogues is known, SBDD can be used to design novel ligands with improved affinity and selectivity. This process often involves iterative cycles of molecular docking, virtual screening of compound libraries, and chemical synthesis of promising candidates.

Another strategy is ligand-based drug design (LBDD) , which is employed when the structure of the target is unknown. LBDD methods are based on the principle that molecules with similar structures are likely to have similar biological activities. Techniques such as quantitative structure-activity relationship (QSAR) and pharmacophore modeling are central to LBDD. A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for biological activity.

A successful example of computer-aided drug design is the development of a new class of trypanocidal agents based on the 2,3,4,5-tetrahydrobenzo[f] researchgate.netnih.govoxazepine scaffold nih.gov. In this study, a chemically advanced template search (CATS) algorithm was used for scaffold-hopping from a known lead compound, leading to the identification of a new chemical series. Subsequent hit-to-lead optimization, guided by computational insights and confirmed by in vitro testing, resulted in compounds with micromolar activity nih.gov.

The general workflow for the rational design of this compound analogues would typically involve the steps outlined in the table below.

| Design Step | Computational Method | Objective |

| Target Identification & Validation | Bioinformatics, Systems Biology | To identify a biological target relevant to the desired therapeutic effect. |

| Hit Identification | Virtual Screening, Docking | To identify initial compounds that bind to the target. |

| Hit-to-Lead Optimization | QSAR, Pharmacophore Modeling, MD Simulations | To improve the potency, selectivity, and pharmacokinetic properties of the initial hits. |

| Lead Optimization | Free Energy Calculations, ADMET Prediction | To refine the lead compounds into clinical candidates with favorable efficacy and safety profiles. |

Through the synergistic application of these computational methodologies, researchers can accelerate the discovery and development of novel and effective therapeutic agents based on the this compound scaffold.

Q & A

Q. What are the established synthetic routes for 2,3,4,5-Tetrahydro-1-benzoxepin-3-amine, and how is its purity validated?

The synthesis typically involves multi-step organic reactions, including ring-closure strategies and functional group transformations. For example, benzoxepin derivatives are synthesized via cyclization of substituted precursors under catalytic conditions (e.g., acid or base catalysis) . Purity and structural validation rely on techniques like HPLC (for impurity profiling) and NMR spectroscopy (to confirm the benzoxepin scaffold and amine group positioning). Quantitative analysis of impurities (<0.5% per peak) follows pharmacopeial guidelines using relative retention times and peak response ratios .

Q. Which spectroscopic methods are critical for characterizing this compound?

- 1H/13C NMR : Assigns proton and carbon environments, confirming the benzoxepin ring and amine substituent. For example, amine protons typically resonate at δ 1.5–2.5 ppm, while aromatic protons appear at δ 6.5–7.5 ppm .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., CHNO for benzoxepin-3-amine derivatives) .

- IR Spectroscopy : Identifies functional groups (e.g., N-H stretch at ~3300 cm⁻¹) .

Q. What are the key physicochemical properties of this compound, and how are they experimentally determined?

- Melting Point : Measured via differential scanning calorimetry (DSC); benzoxepin derivatives often melt between 80–200°C depending on substituents .

- Solubility : Evaluated in polar (e.g., ethanol) and nonpolar solvents using shake-flask methods .

- Stability : Assessed under varying pH, temperature, and light conditions via accelerated degradation studies .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s biological activity while minimizing off-target effects?

- In vitro assays : Use receptor-binding studies (e.g., radioligand displacement) to screen for affinity at targets like serotonin or dopamine receptors, common in benzazepine/benzoxepin pharmacology .

- Control experiments : Include structurally similar analogs (e.g., 2,3,4,5-Tetrahydro-1H-benzo[b]azepin-8-amine) to isolate the role of the oxepin ring vs. amine positioning .

- Dose-response curves : Optimize using Hill slope analysis to distinguish specific vs. nonspecific interactions .

Q. How should contradictory pharmacological data across studies be resolved?

- Meta-analysis : Compare experimental conditions (e.g., cell lines, assay pH, and solvent systems) that may alter compound behavior. For instance, amine protonation states vary with pH, affecting receptor binding .

- Reproducibility checks : Validate findings using orthogonal methods (e.g., SPR vs. fluorescence polarization for binding affinity) .

Q. What strategies improve synthetic yield and purity in large-scale production?

- Catalyst optimization : Transition from homogeneous to heterogeneous catalysts (e.g., immobilized Pd for cross-coupling steps) to enhance recyclability .

- Crystallization techniques : Use solvent-antisolvent systems to isolate high-purity hydrochloride salts, as described for related benzoxepin amines .

Q. How can structure-activity relationships (SAR) guide functionalization of the benzoxepin core?

- Substituent mapping : Introduce halogens (e.g., 7-bromo derivatives) or methoxy groups to modulate electron density and steric effects. For example, 8-methoxy analogs show enhanced CNS activity .

- 3D-QSAR modeling : Utilize computational tools to predict bioactivity trends based on substituent placement, as demonstrated for triazine-amine derivatives .

Q. What methodologies identify and quantify synthesis-related impurities?

Q. How can molecular targets be identified in complex biological systems?

- Pull-down assays : Use biotinylated analogs with streptavidin beads to isolate binding proteins from tissue lysates .

- Kinobead profiling : Screen kinase interactions, a method validated for benzazepine derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.